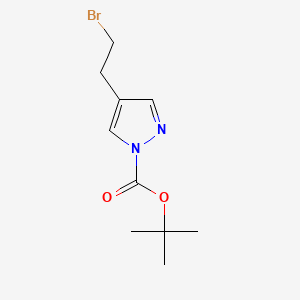
2-Fluoro-3-(methylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where a fluorine atom is substituted at the second position and a methylamino group is substituted at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylamino)benzonitrile can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 2-fluorobenzonitrile, undergoes a reaction with methylamine under suitable conditions to yield the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(methylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(methylamino)benzonitrile
- 2-Fluoro-5-(methylamino)benzonitrile
- 2-Fluoro-6-(methylamino)benzonitrile
Uniqueness
2-Fluoro-3-(methylamino)benzonitrile is unique due to the specific positioning of the fluorine and methylamino groups, which can influence its chemical reactivity and biological activity. The ortho-substitution pattern can lead to distinct steric and electronic effects compared to its isomers, making it a compound of interest for targeted applications.
Eigenschaften
Molekularformel |
C8H7FN2 |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
2-fluoro-3-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H7FN2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,11H,1H3 |
InChI-Schlüssel |
HPKNCEPCKNLNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)




![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)

